Ethyl butyldithiocarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

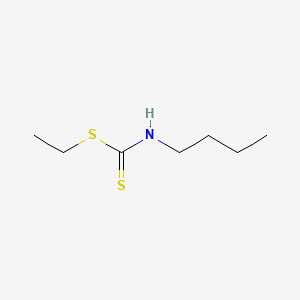

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-butylcarbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS2/c1-3-5-6-8-7(9)10-4-2/h3-6H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMRJSBTYSJRKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)SCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204664 | |

| Record name | Ethyl butyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56134-96-4 | |

| Record name | Ethyl N-butylcarbamodithioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56134-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl butyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056134964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl butyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl butyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Dithiocarbamate Ligand Chemistry in Academic Contexts

Dithiocarbamate (B8719985) ligands are prized in coordination chemistry for their ability to form stable complexes with a wide array of metal ions. nih.govencyclopedia.pubresearchgate.net This stability is largely attributed to the presence of two sulfur donor atoms, which can chelate to a metal center in a bidentate fashion, forming a four-membered ring. encyclopedia.pubbaselius.ac.in This chelation effect significantly enhances the thermodynamic stability of the resulting metal complexes.

The coordination chemistry of dithiocarbamates is diverse, with ligands capable of adopting several coordination modes. The most common is the bidentate or isobidentate mode, where both sulfur atoms bind to the metal center, forming equal M-S bond lengths. researchgate.net Anisobidentate coordination, characterized by unequal M-S bond lengths, is also observed. researchgate.netlookchemmall.com In some instances, dithiocarbamates can act as monodentate ligands, with only one sulfur atom coordinating to the metal. researchgate.netresearchgate.net This versatility in coordination allows for the formation of complexes with various geometries, including square planar, tetrahedral, and octahedral. nih.govencyclopedia.pub

Furthermore, the electronic properties of dithiocarbamate ligands can be readily tuned by altering the organic substituents (R groups) on the nitrogen atom. researchgate.net This fine-tuning capability allows chemists to modulate the steric and electronic environment around the metal center, thereby influencing the properties and reactivity of the resulting complexes. The resonance structures of the dithiocarbamate anion illustrate the delocalization of electron density across the N-C-S₂ fragment, contributing to its strong electron-donating ability and capacity to stabilize metals in various oxidation states. nih.govmdpi.com

Significance of Ethyl Butyldithiocarbamate Within the Dithiocarbamate Class

Ethyl butyldithiocarbamate is an unsymmetrical N,N-dialkyldithiocarbamate, meaning it possesses two different alkyl groups (ethyl and butyl) attached to the nitrogen atom. This asymmetry distinguishes it from its symmetrical counterparts, such as diethyldithiocarbamate (B1195824) or dibutyldithiocarbamate, and can lead to interesting structural and reactivity patterns in its metal complexes. arabjchem.org The presence of both a smaller ethyl group and a larger butyl group can influence the steric crowding around the metal center, potentially affecting the coordination geometry and the accessibility of the metal for further reactions.

The synthesis of this compound typically follows the general and efficient one-pot method for dithiocarbamate (B8719985) formation: the reaction of a secondary amine (N-ethyl-N-butylamine) with carbon disulfide in the presence of a base. nih.govbohrium.com This straightforward synthesis makes it a readily accessible ligand for a wide range of chemical investigations.

While specific research focusing solely on this compound is not as extensive as for some other dithiocarbamates, its properties can be inferred from the broader understanding of unsymmetrical dithiocarbamates. These compounds are valuable in creating heteroleptic complexes, where the metal is coordinated to different types of ligands. nih.govarabjchem.org The unique steric and electronic profile of the ethyl butyl-substituted ligand can be exploited to control the assembly and properties of such multinuclear or mixed-ligand systems. For instance, in the field of materials science, dithiocarbamate complexes serve as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles, where the decomposition of the complex yields the desired nanomaterial. nih.govnih.gov The nature of the alkyl substituents on the dithiocarbamate ligand can influence the decomposition temperature and the characteristics of the resulting nanoparticles.

Historical Development and Evolution of Research on Dithiocarbamates

Established Synthetic Pathways for Dithiocarbamates

The synthesis of dithiocarbamates is a well-established area of organic chemistry, with the primary method involving the reaction of an amine with carbon disulfide. taylorandfrancis.comsamipubco.com This core reaction can be adapted in various ways to produce a wide array of dithiocarbamate derivatives.

Amine, Carbon Disulfide, and Alkyl Halide Reaction: Mechanistic Studies

The fundamental reaction for forming S-alkyl dithiocarbamates involves three components: an amine, carbon disulfide (CS₂), and an alkyl halide. The mechanism begins with the nucleophilic attack of the amine on the electrophilic carbon of carbon disulfide. samipubco.com This initial step forms an unstable dithiocarbamic acid intermediate. samipubco.comwikipedia.org

Resonance structures show that the nitrogen atom's lone pair of electrons contributes to the electronic structure of the dithiocarbamate group, resulting in a planar NCS₂ core and indicating significant pi-donation from the nitrogen. wikipedia.org This electronic feature makes dithiocarbamates more basic than related anions like dithiocarboxylates. wikipedia.org

One-Pot Synthesis Approaches and Optimization

The three-component reaction of an amine, carbon disulfide, and an alkyl halide is frequently performed as a one-pot synthesis, which offers significant advantages in terms of efficiency and atom economy. organic-chemistry.orgrsc.org Several studies have focused on optimizing these one-pot procedures by eliminating the need for catalysts or solvents. organic-chemistry.orgsioc-journal.cn

Solvent-free conditions have been shown to be highly effective, providing dithiocarbamates in high yields under mild reaction conditions. organic-chemistry.orgsioc-journal.cn This approach is not only environmentally friendly but also simplifies the work-up procedure. The reaction can be applied to a broad scope of amines, including primary and secondary aliphatic, aromatic, and heterocyclic amines, as well as various alkyl halides. scispace.com Other variations include using Michael acceptors instead of alkyl halides, which also proceeds efficiently under solvent-free conditions at room temperature. organic-chemistry.org

The development of these one-pot methods has made the synthesis of dithiocarbamates a more practical and scalable process for industrial applications in pharmaceuticals and agrochemicals. sioc-journal.cn

Catalyzed Synthesis Methods (e.g., Phase Transfer Catalysis)

To further enhance reaction rates and yields, various catalytic systems have been employed for dithiocarbamate synthesis. Phase Transfer Catalysis (PTC) is a particularly effective method. researchgate.nettandfonline.com Phase transfer catalysts, such as quaternary ammonium (B1175870) salts like benzyl (B1604629) trimethyl ammonium hydroxide (B78521) (Triton-B), facilitate the transfer of the dithiocarbamate anion from an aqueous or solid phase to an organic phase where the alkyl halide is present. scispace.comgrowingscience.comresearchgate.net

This catalytic approach increases the nucleophilicity of the dithiocarbamate anion and allows the reaction to proceed under milder conditions, often without the need for an organic solvent. scispace.comgrowingscience.com The use of PTC has been shown to give excellent yields (82-98%) with simple work-up procedures. scispace.com The catalyst facilitates the formation of the monoalkylammonium alkyl dithiocarbamate ion, which then readily reacts with the alkyl halide. growingscience.com This method is versatile and has been successfully applied to a wide range of amines and alkyl halides. scispace.com

Synthesis of Ethyl Butyldithiocarbamate: Specific Approaches and Reaction Conditions

The synthesis of this compound, specifically S-ethyl N-butyldithiocarbamate, follows the general principles outlined above. The reaction involves combining n-butylamine, carbon disulfide, and an ethyl halide (such as ethyl iodide or ethyl bromide).

A typical laboratory procedure would involve the reaction of n-butylamine with carbon disulfide, often in the presence of a base like sodium hydroxide, to form the sodium butyldithiocarbamate salt in situ. wikipedia.orgbohrium.com This intermediate is then reacted with an ethylating agent to produce the final product. One-pot, solvent-free methods catalyzed by agents like Triton-B are also highly applicable for the efficient synthesis of this compound, offering high yields and operational simplicity. scispace.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Amine, Carbon Disulfide, Alkyl Halide | Triton-B, Solvent-free, Room Temp. | S-Alkyl Dithiocarbamate | 82-98% | scispace.com |

| Amine, Carbon Disulfide, Alkyl Halide | Catalyst-free, Solvent-free | S-Alkyl Dithiocarbamate | High | organic-chemistry.orgsioc-journal.cn |

| Amine, Carbon Disulfide, Epoxide | Catalyst-free, Ethanol, Room Temp. | 2-Hydroxyalkyl Dithiocarbamate | High | scirp.orgscirp.org |

| Di-n-butylamine, Carbon Disulfide, Zinc Oxide | Water-immiscible solvent, 20-40°C | Zinc di-n-butyldithiocarbamate | N/A |

Functionalization and Derivatization of the this compound Moiety

The this compound structure offers several sites for chemical modification, allowing for the creation of diverse derivatives with tailored properties. The nitrogen atom is a primary target for functionalization.

N-Substituted Modifications and their Synthetic Implications

The dithiocarbamate moiety is a versatile functional group that can be incorporated into more complex molecules. The nitrogen atom of the dithiocarbamate can be part of a primary or secondary amine, allowing for further substitution. For instance, starting from a primary amine like n-butylamine, the resulting N-butyldithiocarbamate has a hydrogen atom on the nitrogen that could potentially be replaced.

Synthetic strategies often involve creating the dithiocarbamate from an already functionalized amine. For example, reacting an amine that contains other functional groups (like hydroxyl or aryl groups) with carbon disulfide and an alkyl halide is a common approach. scispace.comsamipubco.com This allows for the synthesis of dithiocarbamates with a wide range of N-substituents. researchgate.netacs.org

Derivatization can also occur after the dithiocarbamate is formed. For example, dithiocarbamate salts can be reacted with various electrophiles other than simple alkyl halides to introduce more complex side chains. researchgate.netnih.gov These modifications can significantly alter the chemical and physical properties of the molecule, which is a key strategy in the development of new materials and biologically active compounds. nih.govarabjchem.org The stability of the dithiocarbamate group under various reaction conditions makes it a robust scaffold for chemical elaboration. acs.org

Alkyl Chain Modifications for Targeted Chemical Behavior

The functional properties of this compound can be strategically tailored by modifying its alkyl chains. These modifications, targeting either the N-butyl group or the S-ethyl group, allow for the introduction of new functionalities and the modulation of the compound's chemical behavior for specific applications.

One significant strategy involves the S-alkylation of the dithiocarbamate moiety. This approach is demonstrated in the synthesis of S-organyl-N-butyldithiocarbamates. In a single-reactor process, N-butyldithiocarbamate, formed from the reaction of n-butylamine with carbon disulfide in the presence of sodium hydroxide, is reacted with electrophiles such as 2-chloroethanol (B45725) or benzoyl chloride. bohrium.com This results in the formation of S-organyl derivatives with high yields, ranging from 83% to 92%. bohrium.com The introduction of a hydroxyl group via reaction with 2-chloroethanol, for instance, can enhance the compound's solubility in polar solvents and provide a new site for further chemical reactions.

Another approach to alkyl chain modification is the reaction of the dithiocarbamate salt with dichloromethane. This leads to the formation of methylenebis(dibutyldithiocarbamate). wikipedia.org In this case, two dithiocarbamate units are linked by a methylene (B1212753) bridge, creating a bidentate ligand with altered coordination properties compared to the parent this compound.

The introduction of different functional groups onto the alkyl chains can also be achieved through multi-component reactions. These one-pot syntheses are highly efficient and allow for the creation of dithiocarbamate derivatives with diverse functionalities, including alkyl, aryl, and heteroaryl groups, attached to either the sulfur or nitrogen atoms. d-nb.inforesearchgate.net For example, the reaction of mercaptans, amines, and bis(benzotriazolyl)methanethione in the presence of an amidine base provides a versatile method for synthesizing a wide array of dithiocarbamates under mild conditions. researchgate.net

These modifications are not limited to simple alkyl or aryl groups. More complex functionalities can be introduced, such as in the synthesis of 1,2,3-triazole-dithiocarbamate-urea hybrids. bohrium.com Such complex derivatization strategies significantly expand the chemical space of dithiocarbamates and allow for the fine-tuning of their properties for specialized applications. The choice of the alkylating agent and the reaction conditions are critical in determining the final structure and, consequently, the chemical behavior of the modified dithiocarbamate.

Preparation of Metal Salts and Their Chemical Characterization

This compound, like other dithiocarbamates, readily forms stable complexes with a wide range of metal ions. The synthesis of these metal salts typically involves the reaction of a soluble salt of the desired metal with a solution of the dithiocarbamate ligand. sysrevpharm.org The dithiocarbamate anion acts as a bidentate ligand, coordinating to the metal center through its two sulfur atoms.

A general method for the preparation of metal dithiocarbamate complexes involves reacting a potassium or sodium salt of the dithiocarbamate with a metal chloride in a suitable solvent, such as ethanol. sysrevpharm.org The reaction mixture is often heated under reflux to ensure the completion of the reaction. sysrevpharm.org The resulting metal complex, being insoluble in the reaction medium, precipitates out and can be collected by filtration, washed, and dried. sysrevpharm.org For instance, nickel(II) complexes of N-butyl-N-phenyldithiocarbamate have been synthesized and characterized. tandfonline.com

The characterization of these metal complexes is crucial to determine their structure and properties. A combination of spectroscopic techniques and analytical methods is employed for this purpose.

Infrared (IR) Spectroscopy is a powerful tool for characterizing dithiocarbamate complexes. The position of the C-N stretching vibration (ν(C-N)) in the IR spectrum provides information about the nature of the bond. A high frequency for this band suggests a significant double-bond character, indicating a contribution from the thioureide resonance form. The C-S stretching vibration (ν(C-S)) is also informative. A single, sharp band for the ν(C-S) absorption is indicative of a bidentate coordination of the dithiocarbamate ligand to the metal center. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, is used to elucidate the structure of the organic part of the complex. The chemical shifts of the protons and carbons in the ethyl and butyl groups can confirm the structure of the ligand and may be influenced by the coordination to the metal center. bohrium.comdergipark.org.tr For paramagnetic complexes, NMR spectra can be broad, but they still provide valuable structural information. nsf.gov

Elemental Analysis is used to determine the empirical formula of the metal complex, confirming the stoichiometry of the metal and the ligand. tandfonline.comdergipark.org.tr

UV-Visible Spectroscopy provides information about the electronic transitions within the complex and can be used to study the coordination geometry of the metal ion. tandfonline.com

Single-Crystal X-ray Diffraction provides the most definitive structural information, revealing the precise bond lengths, bond angles, and coordination geometry of the metal center. For example, X-ray analysis of nickel(II) dithiocarbamate complexes has shown a distorted square planar geometry. tandfonline.com

The following interactive data table summarizes typical characterization data for dithiocarbamate metal complexes, which would be analogous for this compound complexes.

| Technique | Observed Feature | Interpretation |

| Infrared (IR) Spectroscopy | ν(C-N) stretching frequency | Indicates the double bond character of the C-N bond. |

| A single ν(C-S) stretching band | Suggests bidentate coordination of the ligand. | |

| ¹H NMR Spectroscopy | Resonances for ethyl and butyl protons | Confirms the ligand structure. |

| ¹³C NMR Spectroscopy | Resonance for the NCS₂ carbon | Characteristic signal for the dithiocarbamate moiety. |

| Elemental Analysis | %C, %H, %N, %S, %Metal | Determines the empirical formula of the complex. |

| UV-Visible Spectroscopy | Absorption bands | Relate to electronic transitions and coordination geometry. |

| X-ray Crystallography | Bond lengths and angles | Provides the definitive molecular structure. |

Chelation Behavior of Dithiocarbamate Ligands

The chelation of metal ions by dithiocarbamate ligands like this compound is a robust and well-documented phenomenon. The bidentate nature of the ligand, arising from the two sulfur donor atoms, allows for the formation of a stable four-membered chelate ring with a metal ion. researchgate.net This chelating ability is a primary driver of their extensive use in forming stable metal complexes. nih.gov

Monodentate, Bidentate, and Bridging Coordination Modes

Dithiocarbamate ligands exhibit remarkable flexibility in their coordination to metal centers, adopting several distinct modes. researchgate.net The specific mode is often influenced by the metal's coordination requirements, its oxidation state, and the steric and electronic properties of the substituents on the nitrogen atom. researchgate.netmdpi.com

Bidentate Chelation: This is the most common coordination mode, where both sulfur atoms of the dithiocarbamate ligand bind to the same metal center, forming a stable four-membered ring. researchgate.netmdpi.com This mode is prevalent in many homoleptic complexes, such as the square-planar bis(N-butyl-N-ethyldithiocarbamato-κS,S′)nickel(II). researchgate.net In this configuration, the ligand is often described as a symmetrical or isobidentate chelator, particularly when the metal-sulfur bond lengths are nearly equal. mdpi.com

Anisobidentate Chelation: A variation of the bidentate mode where the two sulfur atoms bind to the same metal center but with significantly different M-S bond lengths. mdpi.com This asymmetry is common in complexes of main-group elements like Bi(III) and Sb(III), where the stereochemically active lone pair on the metal can influence the coordination geometry. mdpi.com

Monodentate Coordination: In some cases, particularly in the formation of heteroleptic complexes where other ligands compete for coordination sites, the dithiocarbamate may bind through only one of its sulfur atoms. researchgate.net This mode is less common but can occur when steric crowding or the electronic preferences of the metal center disfavor bidentate chelation. mdpi.com

Bridging Coordination: The dithiocarbamate ligand can also act as a bridge between two or more metal centers. researchgate.net One sulfur atom may be bonded to two metal ions, or each sulfur atom can coordinate to a different metal center, leading to the formation of dimeric or polymeric structures. mdpi.commdpi.com For instance, in some mercury(II) dithiocarbamate complexes, one ligand can chelate one mercury atom while also bridging to an adjacent one, forming a dimer. mdpi.com Similarly, some bismuth(III) dithiocarbamate complexes form 1D polymeric chains through bridging anions. researchgate.net

Electron Sharing and Stability in Metal Complexes

The stability of metal dithiocarbamate complexes is intimately linked to the electronic structure of the ligand. The dithiocarbamate moiety can be described by several resonance structures, which illustrate the delocalization of electron density across the N-C-S₂ core.

The key resonance contributors are:

A dithiocarbamate form with a C=S double bond and a negative charge localized on the other sulfur atom.

A thioureide form where a double bond exists between the nitrogen and carbon atoms (C=N⁺), and both sulfur atoms carry a negative charge.

This electron delocalization, particularly the contribution from the thioureide form, increases the electron density on the sulfur atoms, enhancing their ability to donate to a metal center. orientjchem.orgresearchgate.net The soft nature of the sulfur donors makes them particularly effective at binding to soft metal ions. researchgate.net Furthermore, the ability to shift between these resonance forms allows dithiocarbamates to stabilize metals in a wide range of oxidation states. orientjchem.orgresearchgate.net The hard thioureide form is better suited to stabilize higher oxidation states, while the softer dithiocarbamate form is ideal for lower oxidation states. researchgate.net

Synthesis and Structural Elucidation of Metal Complexes of this compound

The synthesis of metal complexes of this compound typically follows established routes for dithiocarbamate chemistry. The ligand itself is prepared from the reaction of N-ethyl-N-butylamine with carbon disulfide, usually in the presence of a base like sodium hydroxide or potassium hydroxide to form the corresponding alkali metal salt. researchgate.netencyclopedia.pub This salt can then be reacted with a suitable metal salt in a metathesis reaction to precipitate the desired metal complex. wikipedia.orgwikipedia.org

For example, bis(N-butyl-N-ethyldithiocarbamato-κS,S′)nickel(II) is synthesized by reacting nickel(II) chloride with butylethylamine and carbon disulfide in ethanol. researchgate.net

Homoleptic and Heteroleptic Complex Formation

Metal complexes of this compound can be classified as either homoleptic or heteroleptic. journalijdr.comunacademy.com

Homoleptic Complexes: These complexes contain only one type of ligand bound to the central metal ion. unacademy.com A typical example is [Ni(S₂CN(Et)(Bu))₂], where two this compound ligands coordinate to a single Ni(II) center. researchgate.net Such complexes are formed when the metal salt is reacted with a stoichiometric amount of the dithiocarbamate ligand, with no other coordinating species present. researchgate.net

Heteroleptic Complexes: These complexes feature the metal ion coordinated to more than one type of ligand. unacademy.com For instance, mixed-ligand complexes of iron(III) with N-ethyl, N'-n-butyldithiocarbamate (ebtc) have been synthesized, with general formulas [Fe(ebtc)₂L] and [Fe(ebtc)L₂], where L can be another chelating ligand like 1,10-phenanthroline (B135089) or acetylacetone. researchgate.net Heteroleptic nickel(II) complexes containing one N-butyl-N-phenyldithiocarbamate ligand (a close analogue) along with triphenylphosphine (B44618) (PPh₃) and isothiocyanate (NCS⁻) ligands, [Ni(buphdtc)(PPh₃)(NCS)], have also been structurally characterized. researchgate.nettandfonline.com

Complexation with Transition Metals (e.g., Ni(II), Pt(II), Pd(II), Fe(III), Cu(I/II/III), Zn(II), Bi(III), Sb(III), Ru)

This compound and its close analogues form stable complexes with a wide variety of transition metals, each often exhibiting a characteristic geometry.

| Metal Ion | Typical Complex Type | Coordination Geometry | Key Findings & References |

|---|---|---|---|

| Ni(II) | Homoleptic [Ni(L)₂] & Heteroleptic [Ni(L)(L')(L'')] | Square Planar | The homoleptic complex [Ni(S₂CN(Et)(Bu))₂] has a slightly distorted square-planar geometry with the Ni(II) atom at a center of inversion. researchgate.net Heteroleptic complexes with phosphine (B1218219) and pseudohalide ligands also maintain this geometry. researchgate.nettandfonline.com |

| Pt(II), Pd(II) | Homoleptic [M(L)₂] & Heteroleptic | Square Planar | Like Ni(II), Pd(II) and Pt(II) dithiocarbamate complexes are typically square planar. tandfonline.com Polymeric [PdCl(dithiocarbamate)]n and binuclear complexes can also be formed. maynoothuniversity.ie |

| Fe(III) | Homoleptic [Fe(L)₃] & Heteroleptic [Fe(L)₂(L')] | Distorted Octahedral | Tris(dithiocarbamato)iron(III) complexes are octahedral and famously exhibit spin-crossover behavior sensitive to temperature and the N-substituents. wikipedia.orgresearchgate.net Heteroleptic complexes with N-ethyl, N'-n-butyldithiocarbamate have been synthesized. researchgate.net |

| Cu(I/II/III) | [Cu(L)], [Cu(L)₂], [Cu(L)₃] | Variable: Linear (Cu(I)), Square Planar (Cu(II)), Distorted Octahedral (Cu(III)) | Copper forms complexes in multiple oxidation states. Cu(II) complexes like [Cu(S₂CNEt₂)₂] are well-known and typically square planar. researchgate.netnih.gov Cu(II) di-n-butyl-dithiocarbamate is used as a polymerization inhibitor. google.com |

| Zn(II) | Homoleptic [Zn(L)₂] | Tetrahedral or Dimeric (5-coordinate) | Zinc(II) typically forms tetrahedral complexes like monomeric [Zn(S₂CN(CH₂Fc)(Bu))₂]. nih.govacs.org Dimeric structures with five-coordinate zinc centers can also form, often linked by bridging dithiocarbamate ligands. |

| Bi(III), Sb(III) | Homoleptic [M(L)₃] & Heteroleptic [M(L)₂(X)] | Variable: Distorted (e.g., pentagonal bipyramidal, square pyramidal), often polymeric | These p-block elements show diverse and complex structures, often featuring anisobidentate chelation and intermolecular M-S interactions leading to polymeric or dimeric forms. mdpi.comresearchgate.net The stereochemically active lone pair plays a major role in determining the geometry. mdpi.com |

| Ru | [Ru(L)₃], [Ru₂(L)₅]⁺ | Octahedral | Ruthenium forms stable dithiocarbamate complexes, often in the +3 oxidation state, with octahedral geometry. nih.gov Binuclear Ru(III) complexes have also been explored. researchgate.net |

Influence of Metal Oxidation States on Coordination Geometry

The oxidation state of the central metal ion has a profound effect on the resulting coordination number and geometry of the complex. Dithiocarbamate ligands are adept at stabilizing a wide range of oxidation states due to their electronic flexibility. orientjchem.orgresearchgate.net

Higher Oxidation States: Metals in higher oxidation states (e.g., Fe(III), Ru(III), Bi(III)) typically require a higher coordination number to satisfy their electronic and steric demands. This often leads to octahedral or other high-coordination geometries. For example, Fe(III) forms six-coordinate octahedral complexes of the type [Fe(L)₃]. wikipedia.org Bi(III) and Sb(III) also form high-coordinate structures, though their geometries are often distorted from ideal polyhedra due to the influence of the lone pair of electrons. mdpi.comresearchgate.net

Intermediate Oxidation States: Metals like Ni(II), Pd(II), Pt(II), and Cu(II) (all d⁸ or d⁹ electronic configurations) commonly form four-coordinate complexes. For the d⁸ metals, a square-planar geometry is strongly favored, as seen in [Ni(S₂CN(Et)(Bu))₂]. researchgate.netwikipedia.org For Cu(II), square-planar is also common, though distortions toward tetrahedral geometry can occur. researchgate.net

Lower Oxidation States: For metals in lower oxidation states, such as Cu(I) (d¹⁰), lower coordination numbers like two (linear) or three (trigonal planar) are common.

Spin State and Geometry: In some cases, the oxidation state influences geometry via the spin state of the metal. Iron(III) dithiocarbamates are classic examples of spin-crossover compounds. wikipedia.org At higher temperatures, the complex is high-spin (S=5/2) with longer Fe-S bonds, while at lower temperatures, it transitions to a low-spin (S=1/2) state with shorter Fe-S bonds, demonstrating a direct link between electronic structure, oxidation state, and geometry. wikipedia.org

Supramolecular Chemistry and Aggregation Phenomena in Metal Dithiocarbamate Complexes

The crystal packing of metal this compound complexes and their analogues is stabilized by a network of diverse and subtle non-covalent interactions. These forces, while individually weak, collectively play a crucial role in determining the supramolecular arrangement and physical properties of the complexes.

C-H···S and C-H···π Interactions: Weak hydrogen bonds of the C-H···S type are a common feature in the crystal structures of metal dithiocarbamates. mdpi.com These interactions involve hydrogen atoms from the alkyl groups of the ligand and the sulfur atoms of neighboring molecules, contributing to the stability of the crystal lattice. Similarly, C-H···π interactions, where a C-H bond points towards a π-system (such as an aromatic ring in a co-ligand or the chelate ring itself), are also significant in stabilizing the packing of these complexes. mdpi.comresearchgate.netnih.gov For instance, in the structures of some ferrocene-functionalized dithiocarbamate zinc(II) complexes, the supramolecular structures are sustained by C-H···π interactions involving the ZnCS2 chelate ring. nih.govacs.org In related cadmium(II) dithiocarbamate complexes, both C-H···S and C-H···π intermolecular interactions are crucial for the stabilization of the dimeric structures. researchgate.net

Anagostic C-H···Metal Interactions: A particularly interesting non-covalent interaction observed in dithiocarbamate complexes is the anagostic C-H···metal interaction. This involves a close contact between a hydrogen atom on the ligand and the metal center. In the crystal structure of bis(N-butyl-N-ethyldithiocarbamato-κS,S′)nickel(II), both intermolecular and intramolecular C-H···Ni anagostic interactions are revealed. researchgate.net Similar interactions are found in related structures, such as bis(κ2S,Sʹ-di(isopropyl)dithiocarbamato)nickel(II), where a C-H···Ni anagostic interaction arises between two non-equivalent molecules within the crystal. uts.edu.au These interactions are characterized by longer H···M distances (typically 2.3–3.0 Å) and C-H···M angles of 110–170°. uts.edu.au

Metallophilic Interactions: Metallophilic interactions are weak, attractive, closed-shell interactions that can occur between metal centers, most commonly in complexes of heavy, late transition metals like those of Group 11 (Cu, Ag, Au). researchgate.netacs.org While not explicitly detailed for this compound complexes in the provided context, they are a significant aspect of the supramolecular chemistry of dithiocarbamates in general. These interactions, such as aurophilic (Au···Au) or argentophilic (Ag···Ag) bonds, can influence the formation of dimers, oligomers, or extended polymeric structures and can have a profound effect on the photophysical properties of the complexes. researchgate.netacs.org The formation of these interactions is often facilitated by the ligand framework, which can bring the metal centers into close proximity. researchgate.net

Table 1: Summary of Non-Covalent Interactions in Selected Metal Dithiocarbamate Complexes

| Interaction Type | Compound/Complex Class | Key Findings/Observations | Citations |

| C-H···S | In(III) tris(N-methyl-N-phenyldithiocarbamate) | Main stabilizing force in the packing arrangement along with C-H···π contacts. | mdpi.com |

| Cd(II) dithiocarbamate complexes | Plays a crucial role in the stabilization of dimeric structures. | researchgate.net | |

| C-H···Ni | Bis(N-butyl-N-ethyldithiocarbamato-κS,S′)nickel(II) | Reveals both intermolecular and intramolecular C-H···Ni anagostic interactions. | researchgate.net |

| Bis(κ2S,Sʹ-di(isopropyl)dithiocarbamato)nickel(II) | Characterized by a H···Ni distance of ~3.00 Å and a C-H···Ni angle of ~160°. | uts.edu.au | |

| C-H···π | Ferrocene-functionalized Zn(II) dithiocarbamates | Sustains supramolecular structures via interactions with the ZnCS2 chelate ring. | nih.govacs.org |

| In(III) tris(N-methyl-N-phenyldithiocarbamate) | Contributes to the stabilization of the crystal structure. | mdpi.com | |

| H···H | In(III) tris(N-methyl-N-phenyldithiocarbamate) | Accounts for 41.1% of the total Hirshfeld surface, indicating a major contribution to packing. | mdpi.com |

| Ferrocene-functionalized Zn(II) dithiocarbamates | Contributes to sustaining the overall supramolecular structure. | nih.gov | |

| Metallophilic | General Group 11 dithiocarbamates | Weak, attractive forces (e.g., Au···Au) that influence structure and photoluminescence. | researchgate.netacs.org |

The ability of dithiocarbamate ligands to act as bridges between metal centers can lead to the formation of extended one-, two-, or three-dimensional structures known as coordination polymers. wikipedia.org A coordination polymer is an inorganic or organometallic structure composed of metal cation centers linked by ligands. wikipedia.org The formation of such polymers is often driven by the presence of additional donor atoms on the dithiocarbamate ligand or by the involvement of the dithiocarbamate sulfur atoms in bridging coordination modes.

While simple homoleptic complexes like bis(N-butyl-N-ethyldithiocarbamato)nickel(II) typically form discrete monomeric units in the solid state, subtle changes to the ligand or metal can promote polymerization. researchgate.net For example, some sodium dialkyldithiocarbamates with branched alkyl chains like isopropyl or isobutyl are insoluble in inert solvents, which is suggestive of a high polymeric structure. scispace.com

More deliberate strategies to form coordination polymers involve incorporating additional coordinating groups into the dithiocarbamate ligand. For instance, zinc(II) complexes with dithiocarbamate ligands functionalized with pyridyl or amine groups have been shown to form one-dimensional (1D) polymeric structures. nih.govacs.org In these cases, the dithiocarbamate moiety chelates to one zinc center, while the nitrogen atom of the pyridyl or amine group coordinates to an adjacent zinc center, creating an extended chain. nih.govacs.orgmdpi.com For example, the complex {Zn[S2CN(Et)CH2(4-py)]2}n forms a 1D coordination polymer where one of the dithiocarbamate ligands bridges two zinc centers via its sulfur atoms and the pyridyl-nitrogen atom. mdpi.com

In these polymeric structures, the coordination geometry around the metal center can vary. For example, in 1D polymeric zinc(II) dithiocarbamate complexes, the metal centers have been observed to adopt either square-pyramidal or octahedral geometries, a deviation from the tetrahedral geometry found in the corresponding monomeric complexes. nih.govacs.org The formation of these extended architectures can significantly impact the material's properties, including its catalytic activity and thermal stability. nih.govresearchgate.net

Table 2: Examples of Polymeric Structures in Metal Dithiocarbamate Complexes

| Complex/System | Dimensionality | Bridging Moiety/Mechanism | Resulting Structure/Geometry | Citations |

| Sodium diisobutyldithiocarbamate | Assumed Polymeric | Likely intermolecular Na···S interactions | High polymer, insoluble in inert organic solvents. | scispace.com |

| {Zn[S2CN(Et)CH2(4-py)]2}n | 1D | Bridging dithiocarbamate ligand via S and pyridyl-N atoms | Zig-zag coordination polymer; Square-pyramidal Zn geometry. | mdpi.com |

| Zinc(II) complex of N-ferrocenylmethyl-N-2-(diethylamino)ethylamine dithiocarbamate | 1D | Amine-N on one ligand coordinates to a neighboring Zn(II) center | 1D polymeric chain; Square-pyramidal/octahedral Zn geometry. | nih.govacs.org |

| Cu(pipdtc)2 with CuBr | 2D | Cu(pipdtc)2 molecules linked to polymeric CuBr chains via Cu-S bonds | Polymeric sheets. | researchgate.net |

Spectroscopic and Advanced Characterization Methodologies for Ethyl Butyldithiocarbamate and Its Complexes

Vibrational Spectroscopy (Infrared, Raman) for Structural Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the structural analysis of dithiocarbamate (B8719985) compounds. nih.gov These methods probe the vibrational modes of molecules, offering a characteristic fingerprint that is highly sensitive to the chemical environment of the constituent atoms and functional groups. For ethyl butyldithiocarbamate and its complexes, vibrational spectra provide critical information on the ligand's coordination mode and the electronic effects of the N-alkyl substituents.

The analysis of dithiocarbamate spectra focuses on several key regions that contain characteristic vibrational bands. The positions of these bands are diagnostic of the electronic structure and bonding within the molecule.

N-CSS Vibrations (Thioureide Band): A prominent and diagnostically significant band in the IR spectra of dithiocarbamates is the ν(C-N) stretching vibration, often referred to as the "thioureide" band. This band typically appears in the 1470–1520 cm⁻¹ region. wikipedia.org Its high frequency, intermediate between that of a C-N single bond (1250-1360 cm⁻¹) and a C=N double bond (1640-1690 cm⁻¹), indicates a significant partial double bond character. ru.nl This arises from the delocalization of the nitrogen lone pair electrons into the dithiocarboxylate group (N-CS₂), a key feature of the dithiocarbamate ligand. The position of this band is sensitive to the nature of the alkyl groups attached to the nitrogen and the coordination environment upon complexation.

C-S and C=S Vibrations: The stretching vibrations of the carbon-sulfur bonds within the -NCS₂ group are also crucial for structural assignment. A strong, single band observed in the 950–1000 cm⁻¹ range is typically assigned to the ν(C-S) stretching mode. The appearance of a single sharp band in this region is a well-established indicator that the dithiocarbamate ligand is acting as a bidentate chelator, coordinating symmetrically through both sulfur atoms. Conversely, a splitting of this band would suggest a monodentate coordination mode.

Metal-Ligand Vibrations: In the far-infrared (and Raman) spectra of metal complexes of this compound, new bands appear at lower frequencies (typically 300-400 cm⁻¹). These bands are absent in the spectrum of the free ligand and are assigned to the metal-sulfur (ν(M-S)) stretching vibrations. sysrevpharm.org The precise frequency of the ν(M-S) band depends on the mass of the metal ion, the coordination geometry, and the strength of the metal-sulfur bond.

Below is a table summarizing the characteristic vibrational frequencies for dialkyldithiocarbamate complexes, which are representative of what would be expected for this compound complexes.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| ν(C-N) "Thioureide" | 1470 - 1520 | Indicates partial double bond character of the C-N bond. |

| ν(C-S) | 950 - 1000 | A single band suggests symmetric bidentate coordination. |

| ν(M-S) | 300 - 400 | Confirms coordination of sulfur atoms to the metal center. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁵N), a complete picture of the molecular connectivity and environment can be assembled. ucalgary.ca

¹H NMR: The proton NMR spectrum provides information about the ethyl and butyl groups. The methylene (B1212753) protons (-CH₂-) directly attached to the nitrogen atom are deshielded due to the electron-withdrawing nature of the dithiocarbamate group and typically resonate at a lower field (higher ppm value) compared to those further down the alkyl chain. The coupling patterns (e.g., triplets and quartets for the ethyl group) and integration values confirm the structure of the alkyl chains. acs.org

¹³C NMR: The carbon-13 NMR spectrum is particularly informative. A key diagnostic signal is that of the -NC S₂ carbon, which is highly deshielded and appears significantly downfield, often in the range of 200–212 ppm. wikipedia.org The signals for the carbon atoms of the ethyl and butyl groups appear in the aliphatic region of the spectrum. Similar to the proton spectrum, the carbons directly bonded to the nitrogen atom are shifted downfield.

The following table outlines the expected chemical shifts for the this compound ligand.

| Atom | Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| -CH₂- | Ethyl (N-CH₂) | ~3.8 - 4.0 (quartet) | ~48 - 52 |

| -CH₃ | Ethyl | ~1.2 - 1.4 (triplet) | ~12 - 14 |

| -CH₂- | Butyl (N-CH₂) | ~3.7 - 3.9 (triplet) | ~53 - 57 |

| -CH₂- | Butyl | ~1.6 - 1.8 (multiplet) | ~28 - 32 |

| -CH₂- | Butyl | ~1.3 - 1.5 (multiplet) | ~19 - 21 |

| -CH₃ | Butyl | ~0.9 - 1.0 (triplet) | ~13 - 15 |

| -NCS₂ | Dithiocarbamate | - | ~200 - 212 |

While solution NMR provides data on molecules in the liquid phase, solid-state NMR (ssNMR) spectroscopy offers invaluable insights into the structure and polymorphism of this compound complexes in their crystalline state. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C and ¹⁵N spectra of polycrystalline samples. These studies can reveal the presence of multiple, crystallographically distinct molecules within a unit cell, identify different polymorphs, and provide information on the local coordination environment of the ligand that may not be apparent from other methods like powder X-ray diffraction.

Electronic Absorption and Emission Spectroscopy (UV-Visible, Fluorescence, Luminescence)

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, is used to study the electronic transitions within this compound and its metal complexes. researchgate.net These transitions provide information about the electronic structure of the ligand's chromophore and the nature of metal-ligand bonding.

The spectra of dithiocarbamate ligands typically feature intense absorption bands in the ultraviolet region. These are generally assigned to π→π* and n→π* intraligand transitions occurring within the N-C=S and S-C=S moieties of the dithiocarbamate chromophore. Upon complexation with a metal ion, the electronic spectrum often changes significantly, with the appearance of new, intense absorption bands. These are frequently attributed to charge-transfer transitions. wikipedia.org

Charge-transfer (CT) transitions involve the movement of an electron from a molecular orbital that is primarily ligand-based to one that is primarily metal-based (LMCT), or vice versa (MLCT). libretexts.orglibretexts.org These transitions are typically much more intense than the weaker d-d transitions.

Ligand-to-Metal Charge Transfer (LMCT): LMCT transitions are common in complexes where the metal is in a high oxidation state and can be easily reduced, and the ligand has high-energy filled orbitals (e.g., lone pairs on the sulfur atoms). nih.gov In this process, an electron is excited from a ligand-based orbital to a vacant or partially filled d-orbital on the metal center, resulting in the formal reduction of the metal. nsf.gov The intense colors of many dithiocarbamate complexes, such as those with Fe(III) or Cu(II), are often due to LMCT bands in the visible region.

Metal-to-Ligand Charge Transfer (MLCT): MLCT transitions are favored when the metal is in a low oxidation state (electron-rich) and the ligand possesses low-lying empty orbitals (π* orbitals). libretexts.org In an MLCT transition, an electron is promoted from a filled metal d-orbital to an empty ligand π* orbital, resulting in the formal oxidation of the metal. While less common for typical dithiocarbamate complexes, this type of transition can be engineered with modified ligands.

The table below details the typical electronic transitions observed in dithiocarbamate complexes.

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 250 - 290 | Intraligand transition within the NCS₂ chromophore. |

| n → π | 290 - 350 | Intraligand transition involving non-bonding electrons on sulfur. |

| LMCT | 350 - 600+ | Electron transfer from ligand orbitals to metal d-orbitals. Often responsible for intense color. |

| MLCT | Variable | Electron transfer from metal d-orbitals to ligand π* orbitals. |

Studies on Luminescence Properties

The luminescence characteristics of dithiocarbamate complexes, including those with ethyl-substituted ligands, are an area of significant research, particularly when complexed with lanthanide ions. The dithiocarbamate ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the metal center, which then luminesces. researchgate.net This process, known as the antenna effect, is crucial for the application of these complexes in luminescent materials. rsc.org

Research has demonstrated room-temperature photoluminescence in samarium(III) (Sm³⁺) and praseodymium(III) (Pr³⁺) dithiocarbamate complexes. researchgate.netepa.gov Surprisingly, these complexes can show more intense emission than their europium(III) (Eu³⁺) and terbium(III) (Tb³⁺) counterparts. researchgate.netepa.gov For instance, a samarium complex with a dithiocarbamate ligand can exhibit strong orange-red luminescence with intense peaks corresponding to the ⁴G₅/₂ → ⁶Hⱼ transitions. researchgate.net The luminescence decay curves are measured to determine the excited-state lifetimes for these complexes. epa.gov

The formation of metal-dithiocarbamate chelate complex nanoparticles can also give rise to distinct luminescence properties. nih.gov For example, complexes of diethyldithiocarbamate (B1195824) with various divalent metal ions exhibit different emission spectra, which can be utilized for analytical applications. nih.gov The lowest ligand-localized triplet energy level (T₁) of these complexes, a key parameter in determining the efficiency of energy transfer, is often determined from the phosphorescence spectra of analogous lanthanum(III) (La³⁺) and gadolinium(III) (Gd³⁺) chelates. researchgate.netepa.gov

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable tool for determining the precise solid-state structure of this compound complexes. Both single-crystal and powder XRD techniques provide detailed information about the atomic arrangement, bond lengths, bond angles, and crystal packing. nih.gov

Crystal Data and Geometric Parameters

Single-crystal X-ray diffraction studies on metal complexes of N-ethyl-N-phenyldithiocarbamate have revealed detailed structural information. researchgate.net For example, di-n-butylbis(N-ethyl-N-phenyldithiocarbamato-кS)tin(IV) crystallizes in the monoclinic crystal system with the C2/c space group, while (N-ethyl-N-phenyldithiocarbamato-кS)triphenyltin(IV) adopts a triclinic crystal system with a P-1 space group. researchgate.net In these structures, the dithiocarbamate ligand coordinates to the central tin(IV) atom in a monodentate fashion. researchgate.net

The geometry around the central metal atom is a key feature determined by XRD. In many diorganotin(IV) dithiocarbamate complexes, the geometry at the tin atom is described as a distorted tetrahedron or a skew-trapezoidal bipyramidal geometry. researchgate.net The thioureide C-N bond distance is typically short, indicating a partial double bond character, which confirms the resonance structure within the dithiocarbamate group. researchgate.netresearchgate.net

Below is a table summarizing representative crystal data for a related organotin(IV) dithiocarbamate complex.

| Parameter | Value |

| Compound | di-n-butylbis(N-ethyl-N-phenyldithiocarbamato-кS)tin(IV) |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.333(3) |

| b (Å) | 18.067(2) |

| c (Å) | 15.694(2) |

| β (°) | 114.63(1) |

| V (ų) | 6788.0(1) |

| Z | 8 |

This data is representative of a structurally similar compound to illustrate typical parameters. researchgate.net

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples, confirming the crystalline nature of the material and identifying the phases present. nih.govresearchgate.net The diffraction patterns of synthesized complexes are often compared with patterns calculated from single-crystal data to confirm bulk purity. researchgate.net

Intermolecular Interactions and Packing Arrangements

The crystal packing of this compound complexes is governed by a variety of intermolecular interactions, including hydrogen bonds, C–H···S, and C–H···π interactions. researchgate.netnih.gov These non-covalent forces play a crucial role in the formation of supramolecular structures. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis. researchgate.netchemguide.co.uk When a molecule is ionized in a mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺) which can then break apart into smaller, characteristic fragment ions. chemguide.co.uk

The fragmentation of dithiocarbamates often involves cleavage of the C-N and C-S bonds. libretexts.org For this compound, the molecular ion peak would confirm its molecular weight. Key fragmentation pathways would likely include:

Loss of the butyl group ([M - C₄H₉]⁺).

Loss of the ethyl group ([M - C₂H₅]⁺).

Cleavage to form the dithiocarbamate fragment ([CS₂NRR']⁺).

Formation of ions corresponding to the alkyl groups themselves ([C₄H₉]⁺ and [C₂H₅]⁺).

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), specific precursor-to-fragment transitions are monitored in selected reaction monitoring (SRM) mode for quantification and confirmation. nih.gov This highly sensitive technique is often used for the trace analysis of dithiocarbamates. nih.gov

A representative table of expected major fragments for a generic dialkyl dithiocarbamate is shown below.

| Ion | m/z (mass-to-charge ratio) | Possible Structure |

| Molecular Ion | M⁺ | [C₇H₁₅NS₂]⁺ |

| Fragment 1 | M - 29 | Loss of ethyl group |

| Fragment 2 | M - 57 | Loss of butyl group |

| Fragment 3 | 76 | [CS₂]⁺ |

| Fragment 4 | 57 | [C₄H₉]⁺ |

| Fragment 5 | 29 | [C₂H₅]⁺ |

Note: The m/z values are nominal and depend on the specific structure of this compound.

Other Advanced Spectroscopic and Analytical Techniques

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying materials with unpaired electrons, such as transition metal complexes of this compound. wikipedia.orgresearchgate.net The technique is particularly useful for characterizing the electronic structure and the environment of paramagnetic metal centers like copper(II) or iron(II). nih.govscispace.com

When a dithiocarbamate ligand chelates to a paramagnetic metal ion, the resulting complex can be studied by ESR. The spectrum provides information about the g-factor and hyperfine coupling constants, which are sensitive to the coordination geometry and the nature of the metal-ligand bonding. scispace.com For instance, detailed analysis of the ligand hyperfine interactions in the ESR spectra of copper(II) bis(diethyldithiocarbamate) provides insights into the covalent character of the copper-sulfur bonds. scispace.com

ESR spectroscopy is also a key method for detecting and characterizing nitric oxide (NO) through the formation of stable dithiocarbamate-iron(II)-NO complexes, which produce a characteristic triplet ESR signal. nih.gov This application is widely used in biological systems to study the role of NO.

Mössbauer Spectroscopy for Iron Complexes

Mössbauer spectroscopy is a highly sensitive technique used to probe the nuclear environment of specific isotopes, most commonly ⁵⁷Fe. It provides valuable information about the oxidation state, spin state, and coordination geometry of iron atoms within a complex. For iron complexes of dithiocarbamates, this technique is particularly insightful for studying spin crossover phenomena, where the iron center transitions between high-spin (HS) and low-spin (LS) states.

In the case of tris(N-ethyl-N-n-butyldithiocarbamato)iron(III), Mössbauer spectroscopy reveals the coexistence of both high-spin and low-spin states at room temperature. The spectrum typically shows an asymmetric doublet, which can be resolved into two separate doublets corresponding to the HS and LS species in equilibrium. researchgate.net As the temperature is lowered to 77 K, the equilibrium shifts, and the complex tends to become nearly low-spin. researchgate.net

The key Mössbauer parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the s-electron density at the nucleus and can differentiate between oxidation states (e.g., Fe(II) vs. Fe(III)). Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing information about the symmetry of the electron distribution and the coordination environment. For the tris(N-ethyl-N-n-butyldithiocarbamato)iron(III) complex, the isomer shift values show little variation between the two spin states, but the quadrupole splitting values are distinct, allowing for their quantification. researchgate.net

Table 1: Mössbauer Parameters for tris(N-ethyl-N-n-butyldithiocarbamato)iron(III) Complex researchgate.net

| Temperature | Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |

|---|---|---|---|

| Room Temp. | High Spin (HS) | 0.63 | 0.51 |

| Room Temp. | Low Spin (LS) | 0.56 | 1.63 |

| 77 K | High Spin (HS) | 0.50 | 0.35 |

Isomer shifts are reported relative to α-iron at room temperature.

These parameters demonstrate the temperature-dependent spin equilibrium. The significant difference in quadrupole splitting between the HS and LS states is a characteristic feature, reflecting the change in the electronic configuration and symmetry around the iron nucleus.

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of metal dithiocarbamate complexes. CV involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting voltammogram provides information on the oxidation and reduction potentials of the species in solution, the stability of the redox products, and the kinetics of the electron transfer processes.

The redox behavior of metal dithiocarbamate complexes is typically centered on the metal ion, involving processes such as M(II)/M(III) or M(III)/M(IV) couples. electrochemsci.org However, the ligand can also be involved in redox reactions. The electrochemical behavior of these complexes is often quasi-reversible, meaning the kinetics of electron transfer are not infinitely fast. electrochemsci.org A plot of the peak current versus the square root of the scan rate typically yields a linear relationship, indicating that the process is controlled by diffusion of the electroactive species to the electrode surface. electrochemsci.org

For example, studies on various manganese(II) dithiocarbamate complexes show two distinct redox couples corresponding to the Mn(II)/Mn(III) and Mn(III)/Mn(IV) transitions. electrochemsci.org Similarly, copper-dithiocarbamate complexes exhibit redox couples, though they can sometimes be irreversible. indianchemicalsociety.com The specific potentials for these redox events are influenced by the nature of the alkyl substituents on the dithiocarbamate ligand and the solvent system used.

Table 2: Representative Cyclic Voltammetry Data for Metal Dithiocarbamate Complexes

| Complex Type | Redox Couple | Anodic Peak (E_pa) (V) | Cathodic Peak (E_pc) (V) | Reversibility | Ref. |

|---|---|---|---|---|---|

| Mn(II) dithiocarbamate | Mn(II) ↔ Mn(III) | ~ -0.1 to 0.1 | ~ -0.2 to 0.0 | Quasi-reversible | electrochemsci.org |

| Mn(II) dithiocarbamate | Mn(III) ↔ Mn(IV) | ~ 0.5 to 0.6 | ~ 0.4 to 0.5 | Quasi-reversible | electrochemsci.org |

| Cu(II) diethyldithiocarbamate | Cu(II) → Cu(III) | > 0.0 (positive potential region) | - | Irreversible | indianchemicalsociety.com |

Potentials are approximate and highly dependent on experimental conditions such as solvent, supporting electrolyte, and reference electrode.

The data shows that dithiocarbamate ligands can stabilize metal ions in various oxidation states, allowing for the study of sequential one-electron transfer processes. electrochemsci.org The irreversibility observed in some cases can be due to subsequent chemical reactions of the oxidized or reduced species.

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA)) for Decomposition Pathways

Thermal analysis techniques are essential for understanding the thermal stability and decomposition pathways of chemical compounds. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated, revealing exothermic and endothermic transitions.

The thermal decomposition of metal dithiocarbamate complexes, including those with ethyl and butyl groups, typically occurs in multiple stages. researchgate.netresearchgate.net TGA studies show that the decomposition of transition metal dithiocarbamates often proceeds through two or three distinct steps. The first stage is frequently characterized by a rapid and significant mass loss, accounting for 65-70% of the total complex mass. researchgate.netresearchgate.net

The decomposition pathway is highly dependent on the metal center and the atmosphere (inert or oxidizing). In an inert atmosphere, the decomposition often leads to the formation of metal sulfides as intermediate or final products. researchgate.net In an oxidizing atmosphere (like air), the final decomposition product is typically the corresponding metal oxide. researchgate.netresearchgate.net For instance, the decomposition of a copper dithiocarbamate complex may first form copper(I) sulfide (B99878) (CuS), which is then converted to copper sulfate (CuSO₄) and finally to copper(II) oxide (CuO). researchgate.netresearchgate.net In the case of some iron complexes, the final residue is often an iron oxide such as Fe₂O₃. researchgate.net

DTA curves complement TGA data by indicating whether the decomposition steps are endothermic or exothermic. The decomposition of the organic ligand portion is generally an exothermic process in an oxidizing atmosphere.

Table 3: Multi-step Thermal Decomposition Data for a Representative Fe(II) Dithiocarbamate Complex researchgate.net

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | DTA Peak Type | Probable Lost Fragment(s) |

|---|---|---|---|---|

| 1 | 50 - 150 | ~5% | Endothermic | Adsorbed/Lattice Water |

| 2 | 150 - 250 | ~25% | Exothermic | Partial ligand decomposition |

| 3 | 250 - 400 | ~30% | Exothermic | Major ligand fragmentation |

| 4 | 400 - 550 | ~20% | Exothermic | Remaining organic fragments |

| 5 | 550 - 700 | ~5% | Exothermic | Final char oxidation |

Data is illustrative of a typical multi-step decomposition process for a metal dithiocarbamate complex.

The activation energies for the decomposition of various metal dithiocarbamate complexes can vary over a wide range, from approximately 33 to 189 kJ/mol, reflecting the different stabilities of the complexes based on the metal ion. researchgate.netresearchgate.net

Mechanistic Studies and Reaction Kinetics Involving Ethyl Butyldithiocarbamate and Its Complexes

Reaction Mechanisms in Organic Synthesis

The dithiocarbamate (B8719985) moiety is a versatile functional group in organic synthesis, serving as a precursor and intermediate for a variety of chemical transformations. researchgate.net Its unique electronic properties and reactivity have been harnessed to develop synthetic routes to important organic molecules.

Catalytic Organic Transformations (e.g., A³ Coupling Reaction Mechanisms)

While specific studies detailing the use of ethyl butyldithiocarbamate in A³ coupling (Aldehyde-Alkyne-Amine) are not extensively documented in the provided research, the broader class of metal dithiocarbamate complexes is known for its catalytic activity. researchgate.net These complexes can facilitate multicomponent reactions through several potential mechanisms. The dithiocarbamate ligand can stabilize various oxidation states of a central metal ion (e.g., Copper, Iron), which is crucial for the catalytic cycle. wikipedia.orgrsc.org

A plausible mechanistic pathway for a metal-dithiocarbamate catalyzed A³ coupling reaction involves the following steps:

Activation of the Alkyne: The metal-dithiocarbamate complex coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a metal-acetylide intermediate.

Imine Formation: The aldehyde and amine react to form an iminium ion in situ.

Nucleophilic Attack: The metal-acetylide species then acts as a nucleophile, attacking the iminium ion to form the propargylamine product. researchgate.net

Catalyst Regeneration: The catalyst is regenerated, allowing it to participate in subsequent cycles.

The ethyl butyl substituents on the dithiocarbamate ligand would primarily influence the catalyst's solubility in organic solvents and its steric properties, which can affect reaction rates and selectivity.

Synthesis of Organic Intermediates (e.g., Lactams, Thioureas, Cyanamides) via Dithiocarbamate Chemistry

Dithiocarbamates are valuable precursors for synthesizing a range of nitrogen- and sulfur-containing heterocyclic and acyclic compounds. researchgate.netnih.gov The carbon-sulfur bonds within the dithiocarbamate group are key to its utility in forming these organic intermediates. mdpi.com

Lactams: Dithiocarbamate-functionalized lactams can be synthesized through group transfer radical cyclization reactions. researchgate.net For instance, a light-catalyzed reaction of dithiocarbamates in a suitable solvent like cyclohexane can lead to the formation of lactams with ring sizes ranging from four to eight members. nih.govresearchgate.net This process involves the generation of a carbamoyl radical from a carbamoyl dithiocarbamate precursor, which then undergoes cyclization. researchgate.net

Thioureas: The synthesis of thioureas can be achieved from dithiocarbamates by reacting them with primary or secondary amines. researchgate.net This transformation typically occurs at elevated temperatures and may proceed without the need for a solvent or catalyst. nih.gov

Cyanamides: Dithiocarbamates can be converted into cyanamides, which are important building blocks in medicinal and materials chemistry. researchgate.netnih.gov The reaction mechanism involves the elimination of the thiol moiety from an isothiourea intermediate, which can be generated from the dithiocarbamate. nih.gov

The following table summarizes the synthesis of these key organic intermediates from dithiocarbamate precursors.

| Organic Intermediate | Dithiocarbamate Precursor Type | General Reaction Conditions | Key Mechanistic Step |

| Lactams | Carbamoyl dithiocarbamates | Photochemical or chemical initiation | Group transfer radical cyclization researchgate.net |

| Thioureas | Dithiocarbamate salts/esters | Reaction with amines at ~60 °C | Nucleophilic substitution/addition nih.govresearchgate.net |

| Cyanamides | Dithiocarbamate salts/esters | Base-mediated reaction with halides | Formation and elimination of an isothiourea intermediate researchgate.netnih.gov |

Radical Reactions and Antioxidant Mechanisms

Dithiocarbamates and their derivatives are recognized for their antioxidant properties, which stem from their ability to interact with and neutralize free radicals. researchgate.netnih.gov This activity is crucial in preventing oxidative damage in biological systems and inhibiting the degradation of materials like rubber. researchgate.net The antioxidant behavior can be attributed to several mechanisms, including hydrogen atom transfer (HAT) and single-electron transfer (SET). nih.govmdpi.com

Scavenging of Alkylperoxy Radicals

Alkylperoxy radicals (ROO•) are key intermediates in lipid peroxidation and autoxidation processes. nih.gov The ability of an antioxidant to scavenge these radicals is a primary measure of its efficacy. Dithiocarbamates can neutralize alkylperoxy radicals, thereby breaking the chain reaction of oxidation. researchgate.net

The probable mechanisms for this scavenging activity include:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to the alkylperoxy radical, neutralizing it and forming a more stable radical on the antioxidant molecule. researchgate.netnih.gov For dithiocarbamates, this might involve abstractable protons from the alkyl groups.

Single Electron Transfer followed by Proton Transfer (SET-PT): This pathway involves the transfer of an electron from the dithiocarbamate to the radical, forming a radical anion and a cation. This is followed by a proton transfer. mdpi.com The sulfur atoms in the dithiocarbamate moiety can facilitate this electron donation.

The specific pathway followed (HAT vs. SET) often depends on the reaction environment, such as the polarity of the solvent. nih.gov

Role in Autoxidation Inhibition Mechanisms

Autoxidation is a free-radical chain reaction responsible for the oxidative degradation of organic materials, particularly those containing unsaturated fatty acids. Dithiocarbamates serve as potent inhibitors of this process. researchgate.net Their role as "chain-breaking" antioxidants is directly linked to their ability to scavenge the alkylperoxy radicals that propagate the autoxidation chain. researchgate.net

The inhibition mechanism involves the dithiocarbamate compound (DTC-H) reacting with a propagating peroxyl radical (ROO•), as shown in the simplified reaction below:

ROO• + DTC-H → ROOH + DTC•

This reaction converts the highly reactive peroxyl radical into a less reactive hydroperoxide and a dithiocarbamate-centered radical (DTC•). nih.gov The resulting DTC• radical is typically stabilized and less likely to continue the oxidation chain, effectively terminating the process. This function is a key reason for the use of dithiocarbamates as antioxidants in industrial applications, such as rubber vulcanization. researchgate.net

Ligand Exchange and Substitution Reactions

This compound, like other dithiocarbamates, readily forms stable complexes with a wide range of transition metal ions, acting as a bidentate chelating ligand through its two sulfur atoms. wikipedia.orgresearchgate.net These metal complexes can undergo ligand exchange or substitution reactions, where one or more dithiocarbamate ligands are replaced by other molecules or ions. libretexts.orgchemguide.co.uk

These reactions are governed by several factors, including:

The nature of the central metal ion.

The concentration of the incoming ligand.

The solvent used for the reaction. researchgate.net

The relative stability of the initial and final complexes.

A common example is the reaction of an aquated metal ion complex with a source of dithiocarbamate, where the water ligands are substituted. Conversely, the dithiocarbamate ligand in a complex can be replaced by other ligands. For instance, studies have shown that mixing solutions of bis(diethyldithiocarbamato)copper(II) and bis(diethyldiselenocarbamato)copper(II) results in a ligand exchange that forms a stable mixed-chelate complex. researchgate.net

In some cases, the exchange is not complete, leading to an equilibrium mixture of the parent complexes and the mixed-ligand species. researchgate.net The kinetics and equilibrium of these ligand exchange reactions can be studied using techniques such as EPR and UV-Vis spectroscopy. researchgate.net Furthermore, interactions between different metal dithiocarbamate and metal dithiophosphate complexes have been shown to result in ligand redistribution. iaea.org

Kinetic Investigations of Chemical Transformations

Kinetic studies are essential for elucidating reaction mechanisms by examining the rates at which reactions occur under various conditions.

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and a rate constant. For instance, the saponification of esters like ethyl acetate is often found to be a second-order reaction. longdom.orgwalshmedicalmedia.com Determining the rate law provides insight into the composition of the transition state.

Once the rate constant (k) is determined at various temperatures, the activation parameters can be calculated using the Arrhenius equation: walshmedicalmedia.com

k = A e-Ea/RT

Key activation parameters include:

Activation Energy (Ea): The minimum energy required for a reaction to occur. wikipedia.org It can be determined from the slope of a plot of ln(k) versus 1/T. walshmedicalmedia.com

Pre-exponential Factor (A): Also known as the frequency factor, it relates to the frequency of molecular collisions with the correct orientation. longdom.org

Thermodynamic Parameters of Activation: These include the enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*). These parameters provide deeper insight into the transition state of the reaction. For example, they have been evaluated for the hydrolysis of esters like ethyl caprylate in mixed solvent systems. researchgate.net

Table 1: Representative Activation Parameters for Saponification of Ethyl Acetate This table is provided as an illustrative example of typical activation parameters determined in kinetic studies of related compounds, as specific data for this compound is not available.

| Parameter | Value | Reference |

|---|---|---|

| Activation Energy (Ea) | 16.20 kcal/mol | longdom.org |

| Pre-exponential Factor (A) | 1.85 x 1012 | longdom.org |

Solvent Effects on Reaction Kinetics

The choice of solvent can significantly impact reaction rates and even alter the reaction mechanism. The Hughes-Ingold rules describe how solvent polarity affects nucleophilic substitution reactions:

SN1 Reactions: The rate of SN1 reactions is significantly increased by polar protic solvents. These solvents can stabilize the carbocation intermediate and the departing leaving group through solvation, thereby lowering the activation energy.

SN2 Reactions: The effect of solvent on SN2 reactions is more complex. Increasing solvent polarity generally decreases the rate of SN2 reactions where the nucleophile is charged. Polar protic solvents can solvate the nucleophile, making it less reactive. Conversely, polar aprotic solvents can increase the rate by solvating the accompanying cation, leaving the "naked" anionic nucleophile more reactive.

For reactions involving this compound, changing the solvent could have a pronounced effect. For example, in a reaction where the dithiocarbamate anion acts as a nucleophile, switching from a protic solvent (like ethanol) to a polar aprotic solvent (like dimethylformamide or acetone) would likely increase the reaction rate. Studies on the hydrolysis of esters have shown that reaction rates decrease with an increasing proportion of an organic co-solvent like acetone in water, which is attributed to changes in solvent-solute interactions and the dielectric constant of the medium. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl acetate |

| Ethyl caprylate |

Computational Chemistry and Theoretical Modeling of Ethyl Butyldithiocarbamate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a prominent quantum mechanical method used to calculate the electronic structure of many-body systems, such as atoms, molecules, and solids. nih.govmpg.deunram.ac.id It is based on the principle that the total energy of a system is a unique functional of its electron density. nih.gov DFT has proven to be a reliable approach for balancing computational cost and accuracy, making it a primary tool for geometry optimization and the analysis of electronic properties. youtube.com